

# Fostamatinib in Rheumatoid Arthritis: A Meta-Analysis of Clinical Trial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Fostamatinib**, an oral spleen tyrosine kinase (Syk) inhibitor, has been investigated as a therapeutic agent for rheumatoid arthritis (RA). This guide provides a meta-analysis of its efficacy based on data from key clinical trials, offering a comparative overview for researchers and professionals in drug development.

## **Comparative Efficacy of Fostamatinib**

The efficacy of **fostamatinib** has been evaluated in several pivotal clinical trials, primarily in patients with an inadequate response to methotrexate (MTX-IR) or other disease-modifying antirheumatic drugs (DMARDs). The primary endpoints in these studies were the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the Disease Activity Score in 28 joints (DAS28).

### **ACR Response Rates**

The ACR response is a composite measure of improvement in tender and swollen joint counts and at least three of five other criteria: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire, and an acute-phase reactant.

A meta-analysis of five randomized controlled trials encompassing 2105 patients demonstrated that **fostamatinib** was significantly more effective than placebo in achieving ACR20, ACR50,



and ACR70 responses.[1] At a dosage of 100 mg twice daily (bid), **fostamatinib** showed consistent efficacy across multiple studies.

| Efficacy<br>Endpoint | Fostamatinib<br>100 mg bid | Placebo | Odds Ratio<br>(95% CI) | P-value   |
|----------------------|----------------------------|---------|------------------------|-----------|
| ACR20                | 48%                        | 32.8%   | 1.86 (1.32-2.62)       | 0.0004    |
| ACR50                | 26.4%                      | 12.5%   | 2.50 (1.93-3.23)       | < 0.00001 |
| ACR70                | 12.7%                      | 4.4%    | 3.00 (1.99-4.51)       | < 0.00001 |

Data from a meta-analysis of

five randomized

controlled trials.

[1]

In the OSKIRA-1 Phase III trial, which included 923 MTX-IR patients, the ACR20 response rate at 24 weeks was 49% for the **fostamatinib** 100 mg bid group compared to 34% for the placebo group (p<0.001).[2]

### **DAS28 Remission and Low Disease Activity**

The DAS28 is a composite index of disease activity in RA. A score of <2.6 is indicative of remission, while a score of  $\leq$ 3.2 suggests low disease activity.

A systematic review and meta-analysis of 11 randomized controlled trials involving 3,680 patients found that **fostamatinib** was superior to placebo in achieving DAS28 remission and low disease activity.[3] Specifically, the 100 mg bid dose was most effective in reducing disease progression.[3]



| Efficacy<br>Endpoint                                                  | Fostamatinib | Placebo | Weighted<br>Mean<br>Difference<br>(95% CI) | P-value   |
|-----------------------------------------------------------------------|--------------|---------|--------------------------------------------|-----------|
| DAS28 < 2.6<br>(Remission)                                            | -            | -       | 4.70 (3.14-7.03)                           | < 0.001   |
| DAS28 ≤ 3.2<br>(Low Disease<br>Activity)                              | -            | -       | 3.10 (1.93-4.97)                           | < 0.00001 |
| Data from a meta-analysis of 11 randomized placebo-controlled trials. |              |         |                                            |           |

### **Key Experimental Protocols**

The clinical development of **fostamatinib** for RA included several key Phase II and Phase III trials, most notably the TASKi and OSKIRA series of studies.

### OSKIRA-1 (NCT01197522)

- Objective: To assess the efficacy and safety of fostamatinib in patients with active RA who
  had an inadequate response to MTX.[2]
- Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
- Patient Population: 923 patients with active RA despite ongoing MTX treatment.[2]
- Intervention: Patients were randomized to receive one of two fostamatinib dosing regimens (100 mg bid or 100 mg bid for four weeks followed by 150 mg once daily) or placebo, in combination with their existing MTX therapy.[2]



 Primary Endpoints: ACR20 response rate and change from baseline in the modified Total Sharp Score (mTSS) at 24 weeks.[2]

### OSKIRA-3 (NCT01197755)

- Objective: To evaluate the efficacy and safety of fostamatinib in patients with active RA and an inadequate response to a single tumor necrosis factor-α (TNF-α) antagonist.
- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
- Patient Population: Adult patients with active RA who were on background MTX and had failed a single TNF-α antagonist.[6]
- Intervention: Patients were randomized (1:1:1) to fostamatinib 100 mg bid, fostamatinib
   100 mg bid for 4 weeks then 150 mg once daily, or placebo.[5]
- Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 24.[5]

### TASKi2 (Phase IIb)

- Objective: To assess the efficacy and safety of fostamatinib in patients with active RA who
  had an inadequate response to MTX.[7]
- Study Design: A 6-month, multi-center, randomized, double-blind, placebo-controlled, parallel-dose clinical trial.[7]
- Patient Population: 457 RA patients with active disease despite MTX therapy.[7]
- Intervention: Patients received either **fostamatinib** 100 mg bid, **fostamatinib** 150 mg once daily, or placebo, all in combination with their stable dose of MTX.[7]
- Primary Endpoint: ACR20 response at six months.[7]

# Mechanism of Action: Syk Signaling Pathway Inhibition



**Fostamatinib** is the prodrug of R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells implicated in the pathogenesis of RA, including B cells, mast cells, and macrophages. By inhibiting Syk, **fostamatinib** disrupts these signaling cascades, leading to a reduction in inflammation and joint damage.

The diagram below illustrates the central role of Syk in immune cell activation and the point of intervention for **fostamatinib**.



Click to download full resolution via product page

Caption: **Fostamatinib** inhibits Syk, blocking downstream signaling and inflammatory responses.

### **Safety and Tolerability**

Common adverse events associated with **fostamatinib** in clinical trials include diarrhea, hypertension, and neutropenia.[1] These side effects were generally mild to moderate in severity.[1] Safety analyses have shown an increased risk of infection with **fostamatinib** compared to placebo.[1]

### Conclusion

Meta-analysis of clinical trial data demonstrates that **fostamatinib** has a moderate effect in treating rheumatoid arthritis, showing statistically significant improvements in ACR response



rates and DAS28 scores compared to placebo.[1][3] The most consistent efficacy has been observed with the 100 mg twice-daily dosing regimen. While **fostamatinib** presents a novel oral therapeutic option for RA by targeting the Syk signaling pathway, its use is associated with a higher incidence of certain adverse events, including diarrhea, hypertension, and infections. Further research is warranted to fully characterize its long-term safety and efficacy profile in diverse patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting Syk in Autoimmune Rheumatic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Multiple Dosages of Fostamatinib in Adult Patients With Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Demonstrates Promise for Spleen Tyrosine Kinase (Syk) Inhibitors for the Treatment of Rheumatoid Arthritis [hopkinsarthritis.org]
- 4. OSKIRA-4: a phase IIb randomised, placebo-controlled study of the efficacy and safety of fostamatinib monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of fostamatinib in rheumatoid arthritis [astrazeneca.com]
- 6. A phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study of 2 dosing regimens of fostamatinib in patients with rheumatoid arthritis with an inadequate response to a tumor necrosis factor-α antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinases as targets for the treatment of rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fostamatinib in Rheumatoid Arthritis: A Meta-Analysis of Clinical Trial Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613848#meta-analysis-of-fostamatinib-efficacy-in-rheumatoid-arthritis-trials]

### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com